1,5-Diethyl-2,4-diisocyanato-3-methylbenzene
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Overview
Description
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is a derivative of benzene and is known for its reactivity and applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene is typically synthesized through a multi-step process. One common method involves the reaction of dimethylformamide with ethyl formate to produce an intermediate compound, which is then reacted with phosgene to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The reaction with phosgene is particularly critical and requires careful handling due to the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the isocyanate groups.
Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbamates, ureas, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and coatings.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-2,4-diisocyanato-3-methylbenzene involves its reactivity with compounds containing active hydrogen atoms, such as amines and alcohols. The isocyanate groups react with these nucleophiles to form stable carbamate and urea linkages. This reactivity is exploited in various applications, including polymer crosslinking and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diisocyanato-1-methylbenzene: Another diisocyanate compound with similar reactivity but different substitution patterns on the benzene ring.
1,3-Diethyl-2,4-diisocyanato-5-methylbenzene: A closely related compound with similar industrial applications.
Uniqueness
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in applications requiring precise control over the chemical and physical properties of the final materials .
Properties
CAS No. |
93187-13-4 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1,5-diethyl-2,4-diisocyanato-3-methylbenzene |
InChI |
InChI=1S/C13H14N2O2/c1-4-10-6-11(5-2)13(15-8-17)9(3)12(10)14-7-16/h6H,4-5H2,1-3H3 |
InChI Key |
PCXYTFRAVPVHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1N=C=O)C)N=C=O)CC |
Origin of Product |
United States |
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